3-Bromothiophen-2,4-dicarboxylic acid

Descripción general

Descripción

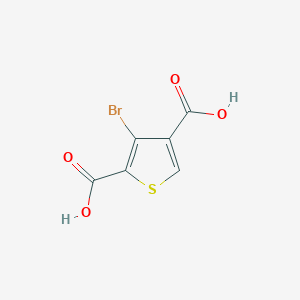

3-Bromothiophen-2,4-dicarboxylic acid is a heterocyclic compound with the molecular formula C6H3BrO4S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromothiophen-2,4-dicarboxylic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method includes the bromination of thiophene-2,4-dicarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of the bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromothiophen-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or vinyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical conditions for coupling reactions.

Major Products

Substitution Products: Amino, thiol, or alkoxy derivatives of thiophene.

Oxidation Products: Sulfoxides and sulfones.

Coupling Products: Biaryl or vinyl derivatives.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

3-Bromothiophen-2,4-dicarboxylic acid serves as an important intermediate in the synthesis of various organic compounds. Its derivatives are utilized in:

- Dyes and Pigments : The compound can be transformed into vibrant dyes due to its conjugated system.

- Pharmaceuticals : It acts as a precursor for biologically active molecules, including anti-inflammatory and antimicrobial agents.

Table 1: Synthetic Applications

| Application Type | Description | Example Compounds |

|---|---|---|

| Dyes and Pigments | Used to create colorants with high stability | Various azo dyes |

| Pharmaceuticals | Precursor for drug synthesis | Anti-inflammatory agents |

| Organic Electronics | Building block for conductive polymers | Organic semiconductors |

Material Science Applications

In material science, this compound is utilized in the development of advanced materials such as:

- Conductive Polymers : Its derivatives are incorporated into polymers to enhance electrical conductivity.

- Sensor Technologies : The compound contributes to the fabrication of sensors due to its electroactive properties.

Case Study: Conductive Polymers

A study demonstrated that incorporating this compound into poly(thiophene) matrices improved conductivity by facilitating charge transport through π-stacking interactions. This enhancement is critical for applications in flexible electronics and organic solar cells.

Environmental Applications

The compound's ability to form stable complexes with heavy metals has led to its investigation in environmental remediation:

- Heavy Metal Ion Adsorption : Research indicates that modified forms of this compound can effectively adsorb heavy metal ions from wastewater, making it a potential agent for environmental cleanup.

Table 2: Environmental Remediation Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Heavy Metal Ion Adsorption | High adsorption capacity for Pb²⁺ ions | Journal of Hazardous Materials |

| Wastewater Treatment | Effective removal of Cd²⁺ and Cr³⁺ | Environmental Science & Technology |

Mecanismo De Acción

The mechanism of action of 3-Bromothiophen-2,4-dicarboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets can vary based on the specific derivative or formulation used .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene-2,4-dicarboxylic acid: Lacks the bromine substituent, leading to different reactivity and applications.

3-Bromothiophene: Contains a bromine atom but lacks the carboxylic acid groups, affecting its chemical behavior and uses.

2-Bromo-3-thiophenecarboxylic acid: Similar structure but with different substitution pattern, leading to distinct properties.

Uniqueness

3-Bromothiophen-2,4-dicarboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in multiple research and industrial applications .

Actividad Biológica

3-Bromothiophen-2,4-dicarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom attached to a thiophene ring with two carboxylic acid groups at positions 2 and 4. This structural configuration is significant for its reactivity and interaction with biological systems.

Antimicrobial Activity

The antimicrobial potential of 3-bromothiophen derivatives has been investigated in various studies. The presence of electron-withdrawing groups like bromine enhances the compound's activity against a range of microorganisms.

- Table 1: Antimicrobial Activity of 3-Bromothiophen Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound exhibited significant bactericidal effects, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assessments have shown varying effects of this compound on different cell lines. The compound's potential to induce cell death in cancer cells has been a focal point of research.

- Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability (%) after 24h | Viability (%) after 48h |

|---|---|---|---|

| A549 (Lung cancer) | 100 | 70 | 50 |

| HepG2 (Liver cancer) | 100 | 65 | 45 |

| L929 (Normal fibroblasts) | 100 | 95 | 90 |

At concentrations of 100 µM, the compound significantly reduced the viability of lung and liver cancer cell lines while showing minimal cytotoxicity towards normal fibroblast cells .

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in metabolic pathways. The compound may disrupt cellular functions by inhibiting key enzymes or interfering with signal transduction pathways.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as an antibacterial agent in clinical settings .

- Cytotoxicity in Cancer Research : Another investigation revealed that treatment with the compound led to apoptosis in A549 cells, characterized by increased caspase activity and DNA fragmentation .

Propiedades

IUPAC Name |

3-bromothiophene-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO4S/c7-3-2(5(8)9)1-12-4(3)6(10)11/h1H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDPKIVWBXQFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356023 | |

| Record name | 3-bromothiophene-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57233-98-4 | |

| Record name | 3-bromothiophene-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.